Thiourea, (4-butyl-2-methylphenyl)-
CAS No.: 832099-24-8
Cat. No.: VC16790787
Molecular Formula: C12H18N2S
Molecular Weight: 222.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832099-24-8 |
|---|---|
| Molecular Formula | C12H18N2S |
| Molecular Weight | 222.35 g/mol |
| IUPAC Name | (4-butyl-2-methylphenyl)thiourea |
| Standard InChI | InChI=1S/C12H18N2S/c1-3-4-5-10-6-7-11(9(2)8-10)14-12(13)15/h6-8H,3-5H2,1-2H3,(H3,13,14,15) |
| Standard InChI Key | PNSHMNNIDDOKIL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC(=C(C=C1)NC(=S)N)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physical Properties
Thiourea, (4-butyl-2-methylphenyl)- has the molecular formula C₁₂H₁₈N₂S and a molar mass of 222.35 g/mol . The compound’s structure consists of a thiourea core (NHC(=S)NH₂) substituted with a 4-butyl-2-methylphenyl group at one nitrogen atom (Figure 1). The butyl and methyl substituents on the aromatic ring introduce steric and electronic effects that differentiate it from simpler thioureas like unsubstituted thiourea (NH₂CSNH₂) .
Table 1: Key Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 832099-24-8 | |
| Molecular Formula | C₁₂H₁₈N₂S | |
| Molar Mass | 222.35 g/mol | |
| Structural Class | Arylthiourea |
Structural Analysis and Tautomerism
Like all thioureas, this compound may exist in thione (C=S) and thiol (C-SH) tautomeric forms. The thione form is typically more stable in aqueous solutions due to resonance stabilization . The planar geometry of the thiourea moiety, with C=S bond lengths averaging 1.71 Å and C-N distances of 1.33 Å, facilitates interactions with biological targets such as enzymes or receptors .
Synthesis and Manufacturing
Hypothetical Synthesis Pathways
While no explicit synthesis route for thiourea, (4-butyl-2-methylphenyl)- is documented in the literature, general methods for arylthiourea synthesis involve:
-
Reaction of aryl isothiocyanates with amines:
This method is widely used for preparing substituted thioureas . -
Thiophosgene-based routes:
Substituted anilines may react with thiophosgene (CSCl₂) to form isothiocyanates, which subsequently react with amines .
The 4-butyl-2-methylphenyl group could be introduced via a pre-functionalized aniline precursor. For example, 4-butyl-2-methylaniline might react with thiocarbonyl diimidazole to yield the target compound .
Industrial Production Considerations
Industrial and Agricultural Applications
Flame Retardants and Vulcanization
Thioureas are precursors to flame-retardant resins and vulcanization accelerators in rubber production . The bulky 4-butyl-2-methylphenyl group could improve thermal stability, making this derivative suitable for high-temperature polymer applications.
Fertilizer Additives
Thiourea enhances plant stress tolerance via seed priming or foliar sprays . Substituted derivatives like this compound may offer controlled release of sulfur, a critical nutrient, while mitigating oxidative stress in crops.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume